4-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}piperazin-2-one
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Overview
Description
4-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}piperazin-2-one is a complex organic compound that belongs to the class of naphthothiophene derivatives. This compound is characterized by the presence of a naphtho[1,2-b]thiophene core structure, which is fused with a piperazin-2-one moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}piperazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphtho[1,2-b]thiophene core: This can be achieved through the cyclization of naphthalene derivatives with thiophene precursors under specific conditions.
Introduction of the carbonyl group: The carbonyl group can be introduced via acylation reactions using appropriate acylating agents.
Formation of the piperazin-2-one moiety: This step involves the cyclization of piperazine derivatives with the naphtho[1,2-b]thiophene core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{4H,5H-naphtho[1,2-b]thiophene-2-carbonyl}piperazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic
Properties
Molecular Formula |
C17H16N2O2S |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-(4,5-dihydrobenzo[g][1]benzothiole-2-carbonyl)piperazin-2-one |
InChI |
InChI=1S/C17H16N2O2S/c20-15-10-19(8-7-18-15)17(21)14-9-12-6-5-11-3-1-2-4-13(11)16(12)22-14/h1-4,9H,5-8,10H2,(H,18,20) |
InChI Key |
VNQDUFBTCKYLDP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)N4CCNC(=O)C4 |
Origin of Product |
United States |
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